N-(2-amino-2-oxoethyl)benzamide

Description

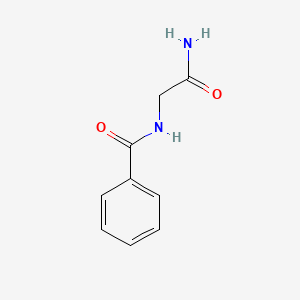

Structure

3D Structure

Properties

IUPAC Name |

N-(2-amino-2-oxoethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c10-8(12)6-11-9(13)7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,12)(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZKKVZSITQZVLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60973701 | |

| Record name | N-(2-Hydroxy-2-iminoethyl)benzenecarboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60973701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5813-81-0 | |

| Record name | Hippuramide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43239 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Hydroxy-2-iminoethyl)benzenecarboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60973701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of N 2 Amino 2 Oxoethyl Benzamide

Established Laboratory-Scale Synthetic Routes

The laboratory synthesis of N-(2-amino-2-oxoethyl)benzamide and its derivatives primarily revolves around the formation of a stable amide bond between a benzoic acid moiety and a glycine (B1666218) amide core. Various coupling strategies have been developed to achieve this transformation efficiently.

Glycine-Mediated Coupling Reactions

A common and effective laboratory-scale method for synthesizing this compound and its derivatives involves the coupling of a benzoic acid derivative with a glycine derivative. This can be achieved through a multi-step process. For instance, a substituted benzoic acid can be coupled with a glycine ester, such as ethyl glycinate, in the presence of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) in a solvent like dimethylformamide (DMF). The resulting benzoylglycine ester is then hydrolyzed using a base, such as lithium hydroxide (LiOH), to yield the key intermediate, benzoylglycine. nih.gov

This intermediate, benzoylglycine, can then be further reacted with an amine to form the final substituted this compound derivative. For the synthesis of the parent compound, this compound, glycinamide would be the amine of choice in this final coupling step.

A classic laboratory preparation of the precursor, benzoyl glycine (hippuric acid), involves the Schotten-Baumann reaction. In this method, glycine is dissolved in an aqueous sodium hydroxide solution and treated with benzoyl chloride. The reaction proceeds smoothly, and the resulting benzoyl glycine, being insoluble in the aqueous medium, precipitates and can be collected by filtration. luxembourg-bio.com

Amide Bond Formation Strategies for Derivatives

The synthesis of derivatives of this compound heavily relies on robust amide bond formation strategies. A widely used approach involves the use of peptide coupling agents to facilitate the reaction between a carboxylic acid and an amine.

For the synthesis of N-substituted derivatives, such as N-(2-(benzylamino)-2-oxoethyl)benzamide, the intermediate benzoylglycine is reacted with the desired amine (e.g., benzylamine). nih.gov This coupling is often mediated by reagents that activate the carboxylic acid group, making it more susceptible to nucleophilic attack by the amine. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) to improve reaction efficiency and minimize side reactions such as racemization. luxembourg-bio.comnih.gov

More advanced and efficient coupling reagents such as O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are also employed, particularly for more challenging couplings, and can lead to excellent yields of the desired amide derivatives. nih.govnih.gov The choice of coupling reagent and reaction conditions can be tailored based on the specific substrates and the desired scale of the reaction.

| Coupling Agent/System | Description | Typical Application |

|---|---|---|

| EDC/HOBt | A water-soluble carbodiimide used with an additive to improve efficiency and reduce racemization. nih.govnih.gov | General amide bond formation in both solution-phase and solid-phase synthesis. nih.gov |

| DCC/HOBt | A widely used carbodiimide for forming amide bonds. The byproduct, dicyclohexylurea, is insoluble in most organic solvents. luxembourg-bio.comnih.gov | Solution-phase peptide synthesis and other amide couplings. nih.gov |

| HATU | A uronium salt-based coupling agent known for its high efficiency and fast reaction rates with low epimerization. nih.gov | Difficult couplings, including the synthesis of sterically hindered amides and peptides. nih.gov |

Hydrazide Condensation Approaches for Related Structures

Hydrazide condensation represents another synthetic avenue for creating structures related to this compound. This approach involves the use of a benzoylhydrazide as a key intermediate. Benzoylhydrazides can be synthesized by reacting a benzoic acid derivative with hydrazine hydrate. explorationpub.com

These benzoylhydrazides can then undergo condensation reactions with various electrophiles to form more complex structures. For instance, the reaction of a benzoylhydrazide with an α-haloamide, such as 2-chloroacetamide, could potentially lead to the formation of N-amino-N'-(2-amino-2-oxoethyl)benzamide, a structurally related compound. While specific examples for the direct synthesis of this compound via this route are not prevalent in the reviewed literature, the reaction of hydrazides with various carbonyl compounds to form hydrazones is a well-established transformation. researchgate.net Furthermore, the reaction of hydrazonoyl halides with nucleophiles is another method for synthesizing various heterocyclic and acyclic compounds. prepchem.com

Industrial-Scale Synthesis Considerations and Process Optimization

The transition from laboratory-scale synthesis to industrial-scale production of this compound necessitates a focus on cost-effectiveness, safety, efficiency, and sustainability. Process optimization and the adoption of modern manufacturing technologies are crucial in this regard.

Reaction Condition Optimization for High-Throughput Production

For high-throughput production, optimizing reaction conditions is paramount to maximize yield, minimize reaction times, and reduce waste. Key parameters for optimization include the choice of solvent, temperature, catalyst, and the molar ratio of reactants.

In the context of amide bond formation, the selection of the coupling agent and base is critical. While highly efficient reagents like HATU are excellent for laboratory synthesis, their cost may be prohibitive for large-scale production. Therefore, exploring more economical alternatives or developing catalytic methods is a key area of industrial research. The use of greener and more recyclable catalysts is also a significant consideration. nih.gov

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. For amide synthesis, microwave irradiation can significantly reduce reaction times and, in some cases, improve yields compared to conventional heating. nih.gov The optimization of microwave parameters such as power and temperature is crucial for achieving the desired outcomes.

| Parameter | Considerations for Optimization | Potential Impact on High-Throughput Production |

|---|---|---|

| Solvent | Use of green, recyclable, and low-toxicity solvents. Ease of removal and potential for reuse. | Reduced environmental impact and operational costs. |

| Temperature | Operating at the lowest possible temperature to minimize energy consumption and side reactions. oup.com | Improved safety, selectivity, and energy efficiency. |

| Catalyst/Reagent | Cost-effectiveness, catalytic efficiency, ease of separation, and reusability. nih.gov | Lower production costs and simplified purification processes. |

| Reaction Time | Minimizing reaction time to increase reactor throughput. | Increased productivity and reduced operational costs. |

Application of Continuous Flow Reactors in Synthesis

Continuous flow chemistry offers several advantages over traditional batch processing for the industrial synthesis of fine chemicals and active pharmaceutical ingredients, including improved safety, better heat and mass transfer, and the potential for automation and seamless integration of reaction and purification steps. springernature.commdpi.com

The synthesis of amides is well-suited for continuous flow systems. In a typical setup, solutions of the carboxylic acid (or its activated form) and the amine are pumped through a heated reactor coil or a packed-bed reactor. The short residence times and precise temperature control offered by flow reactors can lead to higher yields, improved purity, and enhanced safety, especially for highly exothermic reactions. mit.edu

For the synthesis of this compound, a continuous flow process could involve the in-line activation of benzoic acid, for example, using a less toxic activating agent like triphosgene, followed by immediate reaction with glycinamide in a subsequent reactor module. This approach minimizes the handling of potentially hazardous intermediates and allows for rapid optimization of reaction conditions. nih.gov The use of immobilized catalysts or reagents in packed-bed reactors can further simplify purification by allowing for the continuous separation of the product from the catalyst. The development of such a continuous process would represent a significant advancement in the efficient and scalable production of this compound. youtube.com

Catalytic Strategies in Efficient Synthesis

The synthesis of this compound and its analogs often employs catalytic strategies to facilitate the efficient formation of the crucial amide bonds. A primary method involves the use of coupling agents, which act as catalysts to activate the carboxylic acid group of a benzoyl precursor, enabling its reaction with a glycine amide moiety.

Commonly utilized catalytic systems for this type of amide bond formation include carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt). nih.gov This combination forms a highly reactive O-acylisourea intermediate that is readily susceptible to nucleophilic attack by the amino group of the glycine amide. Another effective coupling agent is HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which is also used to promote the coupling reaction, often resulting in high yields and purity. nih.gov

These catalytic approaches are central to the synthesis of a variety of benzamide (B126) derivatives, providing reliable and efficient pathways to the target compound.

Table 1: Common Catalytic Coupling Agents in Benzamide Synthesis

| Catalyst/Agent | Co-catalyst/Additive | Role |

|---|---|---|

| EDC | HOBt | Activates carboxylic acid |

Advanced Purification Techniques for Compound Isolation

Following the synthesis of this compound, isolation and purification are critical to obtaining a product of high purity. Standard laboratory procedures typically involve an initial workup, such as extraction with a suitable solvent like ethyl acetate, to separate the crude product from the reaction mixture. nih.gov

For achieving high purity, advanced chromatographic techniques are employed. Flash column chromatography is a widely used method for the purification of benzamide derivatives. nih.gov This technique utilizes a stationary phase (e.g., silica (B1680970) gel) and a mobile phase (a solvent or solvent mixture) to separate the target compound from impurities based on differential adsorption.

For more demanding separations or to obtain analytical-grade material, High-Performance Liquid Chromatography (HPLC) , particularly in its preparative form (Prep-HPLC), can be utilized. This method offers higher resolution and efficiency compared to standard column chromatography. Other advanced techniques applicable to the purification of such small organic molecules include supercritical fluid chromatography (SFC) , which uses supercritical CO2 as a mobile phase and is valued for being a "green" purification technology.

Chemical Reactivity and Mechanistic Pathways

The chemical behavior of this compound is dictated by the presence of its distinct functional groups: a primary amide, a secondary amide (benzamide), an amino moiety (within the primary amide), and two carbonyl functionalities.

Oxidation Reactions of Amino Moieties

The primary amino group within the this compound structure is susceptible to oxidation. Studies on the oxidation of simple primary amines and amides by hydroxyl radicals (OH•) show that these reactions can lead to the mineralization of the nitrogen group. nih.gov Depending on the oxidation state of the adjacent carbon atom, the oxidation of a primary amino group can ultimately yield products such as ammonia or nitrates. nih.gov While specific studies on this compound are limited, the general mechanism involves the abstraction of a hydrogen atom by the radical, initiating a cascade that can lead to C-N bond cleavage.

Reduction Reactions of Carbonyl Functionalities

Both carbonyl groups in this compound can undergo reduction. Amides are among the least reactive carboxylic acid derivatives and require strong reducing agents for this transformation. chemistrysteps.com A powerful and nonselective hydride-transfer reagent like Lithium Aluminum Hydride (LiAlH₄) is capable of reducing both the primary and secondary amide functionalities to their corresponding amines. study.comharvard.edu

The reaction mechanism involves the nucleophilic attack of a hydride ion (H⁻) from LiAlH₄ on the electrophilic carbonyl carbon. chemistrysteps.com This is followed by coordination of the oxygen atom to the aluminum species, converting it into a good leaving group. A second hydride attack results in the complete reduction of the carbonyl to a methylene group (-CH₂-). The reduction of this compound would be expected to yield N¹-(2-aminoethyl)benzene-1,2-dimethanamine.

Table 2: Reducing Agents for Amide Carbonyls

| Reagent | Selectivity | Product from Amide |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Non-selective, powerful | Amine |

Nucleophilic Substitution Reactions Involving Amide Groups

The benzamide group can participate in nucleophilic acyl substitution reactions, although amides are generally the least reactive of the carboxylic acid derivatives towards this type of reaction. libretexts.org The mechanism proceeds in two steps: a nucleophilic addition to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the leaving group to reform the carbonyl double bond. libretexts.orgmasterorganicchemistry.com

Research has shown that various benzamides can undergo nucleophilic acyl substitution with strong nucleophiles like organolithium reagents (e.g., n-BuLi). researchgate.net This reaction results in the formation of ketones, where the amino group is displaced. researchgate.net For the substitution to be favorable, the incoming nucleophile must generally be a stronger base than the leaving group. masterorganicchemistry.com

Complexation Reactions with Metal Ions in Solution

The amide groups in this compound can act as ligands, forming coordination complexes with various metal ions. In biological systems and coordination chemistry, metal cations are often bound by nitrogen or oxygen atoms present in peptide side chains or the peptide backbone. nih.gov

Potentiometric studies on molecules with similar structures, containing both a benzamide and another amide group, have shed light on their complexation behavior. acs.org These studies indicate that upon complexation with metal ions like Ni(II) and Cu(II), one of the amide protons can be dissociated through enolization. acs.org Research on related N-benzoyl glycine hydrazides suggests that the terminal amide group is more likely to deprotonate and engage in complexation with the metal ion, while the more stable benzamide group does not participate directly in the coordination. acs.org The N-terminal amine and amide nitrogens are primary anchoring groups for metal ions such as Cu(II) and Ni(II). nih.gov

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |

| 1-Hydroxybenzotriazole (HOBt) |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) |

| Diisopropylethylamine (DIPEA) |

| Lithium Aluminum Hydride (LiAlH₄) |

| n-Butyllithium (n-BuLi) |

Structure Activity Relationship Sar Studies and Molecular Interactions

Design and Synthesis of N-(2-amino-2-oxoethyl)benzamide Analogs and Derivatives

The design and synthesis of analogs of this compound have been a focal point of research aimed at discovering novel therapeutic agents. nih.gov

A key strategy in the modification of the this compound scaffold involves the substitution of pharmacophores to enhance desired biological activities and improve physicochemical properties. For instance, in the quest for agents that protect pancreatic β-cells from endoplasmic reticulum (ER) stress, the triazole pharmacophore of a known protective agent was replaced with a glycine-like amino acid, leading to the this compound scaffold. nih.govnih.gov This modification aimed to overcome limitations such as a narrow activity range and poor water solubility. nih.govnih.gov

The general synthesis of these analogs involves the coupling of substituted benzoic acids with corresponding substituted ethyl glycinates to form a benzoylglycine ester. This intermediate is then hydrolyzed to yield a key benzoylglycine intermediate. Subsequently, these benzoylglycines are reacted with various substituted benzylamines to produce the final N-(2-(benzylamino)-2-oxoethyl)benzamide analogs. nih.gov

Structure-activity relationship studies have revealed that the nature and position of substituents on the benzamide (B126) and benzylamine (B48309) rings significantly influence the biological activity of these analogs. For example, in the context of pancreatic β-cell protection, substitutions on the benzylamine ring have shown varied effects. While some substitutions led to inactive compounds, others, such as 4-CF3 and 4-OH, 3-OMe, resulted in highly active compounds. nih.gov Specifically, the position of the -CF3 group was found to be crucial, with the 4-position conferring higher potency than the 3-position. nih.gov

Further modifications, such as ortho-substitutions on the phenyl ring of N-(4-(2-(benzylamino)-2-oxoethyl)phenyl)benzamides, have been explored to investigate their impact on cellular and subcellular activities, particularly in the context of cancer cell lines. nih.gov

Molecular Target Interactions and Mechanistic Insights

The biological effects of this compound derivatives are mediated through their interactions with various molecular targets, primarily enzymes and receptors.

Enzyme inhibitors are molecules that bind to enzymes and reduce their activity. wikipedia.orgnumberanalytics.com This inhibition can be reversible or irreversible. wikipedia.org Reversible inhibitors bind non-covalently and can be classified as competitive, non-competitive, uncompetitive, or mixed-type, depending on whether they bind to the free enzyme, the enzyme-substrate complex, or both. wikipedia.orgyoutube.com

Competitive inhibitors bind to the active site, competing with the substrate. youtube.comkhanacademy.org

Non-competitive inhibitors bind to an allosteric site with equal affinity for the free enzyme and the enzyme-substrate complex. youtube.com

Uncompetitive inhibitors bind only to the enzyme-substrate complex at an allosteric site. youtube.com

Mixed inhibitors can bind to both the free enzyme and the enzyme-substrate complex at an allosteric site, but with different affinities. youtube.comkhanacademy.org

Irreversible inhibitors, on the other hand, typically form a covalent bond with the enzyme, leading to a permanent loss of activity. numberanalytics.com The study of how small-molecule inhibitors bind to and alter the conformation of enzymes is crucial for understanding their mechanism of action. elifesciences.org

Analogs of this compound have been investigated as inhibitors of several key enzymes implicated in various diseases.

Histone Deacetylases (HDACs): Inhibition of HDACs, particularly class I enzymes like HDAC1, HDAC2, and HDAC3, is a promising strategy in cancer therapy. frontiersin.orgnih.govnih.gov Benzamide-based compounds are a significant class of HDAC inhibitors. nih.govresearchgate.net For example, N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide has been identified as a potent, class I selective HDAC inhibitor with significant activity against HDAC1. frontiersin.orgnih.gov

Lysine-Specific Demethylase 1 (LSD1): LSD1 is another epigenetic regulator and a target in cancer, particularly in MYCN-expressing neuroblastoma. nih.gov Novel scaffolds for reversible LSD1 inhibition have been developed, including 2-(arylcarboxamido)benzoic acid analogues, which share structural similarities with this compound derivatives. nih.gov Some inhibitors exhibit a mixed reversible inhibition of LSD1. nih.gov

Plasmepsin II: This aspartic protease from Plasmodium falciparum is a target for antimalarial drugs. nih.gov While direct inhibition by this compound is not specified, related structures with a hydroxyethylamine moiety are potent inhibitors. nih.gov

ALK5 (TGF-β Type I Receptor Kinase): ALK5 is a serine/threonine kinase involved in TGF-β signaling, which plays a role in fibrosis. nih.govbertin-bioreagent.com Selective inhibitors of ALK5 have been developed, and while the core this compound structure is not explicitly mentioned as a direct inhibitor, the broader class of small molecule kinase inhibitors often features related pharmacophores. bertin-bioreagent.comcaymanchem.comcellgs.com

HDAC6: This cytoplasmic deacetylase is a target for cancer and neurodegenerative diseases. nih.gov The development of HDAC6 inhibitors often focuses on novel zinc-binding groups to improve selectivity and reduce side effects associated with traditional hydroxamic acids. nih.gov

The following table summarizes the inhibitory activity of some benzamide derivatives against specific HDACs:

| Compound | Target Enzyme | IC50 (nM) |

| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) | HDAC1 | 95.2 frontiersin.orgnih.gov |

| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) | HDAC2 | 260.7 frontiersin.orgnih.gov |

| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) | HDAC3 | 255.7 frontiersin.orgnih.gov |

Characterization of Protein-Ligand Binding Affinities

While direct quantitative binding affinities of this compound to specific protein targets are not extensively detailed in the available literature, the biological effects of its analogs strongly suggest interaction with key proteins involved in the unfolded protein response (UPR). The protective effects of these compounds on pancreatic β-cells under ER stress imply a functional engagement with components of this signaling pathway. The mechanism is thought to involve the stabilization of protein folding within the ER, which in turn prevents apoptosis.

Further research is necessary to elucidate the precise molecular targets and to quantify the binding affinities of this compound and its derivatives. Techniques such as molecular docking and binding assays with purified proteins of the UPR pathway could provide more definitive insights into the protein-ligand interactions.

Modulation of Intracellular Biochemical Pathways (e.g., Endoplasmic Reticulum Stress Response, Cell Proliferation)

The primary mechanism of action for this compound derivatives is the modulation of the endoplasmic reticulum (ER) stress response. ER stress is a condition characterized by the accumulation of unfolded or misfolded proteins in the ER lumen, which can lead to β-cell dysfunction and death, contributing to the pathogenesis of diabetes. nih.gov

The unfolded protein response (UPR) is an evolutionarily conserved signaling network that is activated to cope with ER stress. It is mediated by three ER-resident transmembrane proteins: inositol-requiring protein 1α (IRE1α), PKR-like ER kinase (PERK), and activating transcription factor 6 (ATF6). In unstressed cells, these sensors are kept inactive through their association with the chaperone protein, binding immunoglobulin protein (BiP). Upon ER stress, BiP is sequestered by unfolded proteins, leading to the activation of IRE1α, PERK, and ATF6. nih.gov

Studies have shown that benzamide derivatives can protect pancreatic β-cells from ER stress-induced death. nih.gov One particularly potent analog, identified as WO5m, which is a N-(2-(benzylamino)-2-oxoethyl)benzamide derivative, demonstrated significant protective activity. nih.gov This suggests that the this compound scaffold is crucial for this protective effect.

The table below summarizes the β-cell protective activity of selected N-(2-(benzylamino)-2-oxoethyl)benzamide analogs against ER stress. nih.gov

| Compound | Substituent (R) | Max Activity (%) | EC50 (µM) |

| 5g | 4-CF3 | 88 | 13 ± 1 |

| 5h | 4-OH, 3-OMe | 100 | 10 ± 2 |

| WO5m | Not Specified in Text | 100 | 0.1 ± 0.01 |

Implications for Rational Ligand Design and Optimization

The SAR studies on this compound analogs provide a solid foundation for the rational design and optimization of future ligands with enhanced therapeutic properties. The discovery that substituting the initial 1,2,3-triazole pharmacophore with a glycine-like amino acid scaffold led to compounds with improved potency and water solubility is a testament to the power of rational design. nih.gov

The identification of compound WO5m, with its potent β-cell protective activity (EC50 of 0.1 ± 0.01 µM) and high maximal activity, highlights the potential of this chemical class. nih.gov Further optimization of this scaffold could focus on several key areas:

Improving Potency: Fine-tuning the substituents on the benzamide and benzylamine rings could lead to even more potent compounds.

Enhancing Solubility: While the glycine-like scaffold improved solubility compared to the triazole predecessors, further modifications could optimize this critical property for drug development.

Elucidating the Mechanism of Action: A deeper understanding of the specific molecular targets within the ER stress pathway will enable more targeted drug design.

Computational and Theoretical Investigations

Molecular Docking and Ligand-Target Interaction Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N-(2-amino-2-oxoethyl)benzamide and its analogs, docking studies are instrumental in predicting their binding modes and affinities to various biological targets. For instance, analogs of this compound have been investigated as potential agents for protecting pancreatic β-cells from endoplasmic reticulum (ER) stress, a factor in the development of diabetes. nih.govnih.gov While specific docking studies on the parent compound were not detailed in the provided results, research on related benzamide (B126) derivatives highlights the general approach. For example, studies on benzamide-type binders for the cereblon (CRBN) E3 ligase, a key component in proteolysis-targeting chimeras (PROTACs), utilize docking to understand and optimize ligand-target interactions. nih.gov These studies often reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity and selectivity. The benzamide scaffold itself is recognized for its ability to form diverse biological interactions, making it a point of interest in medicinal chemistry.

Computational Validation via Mutagenesis Studies

Computational mutagenesis is a powerful method to validate the predictions made by molecular docking. This technique involves computationally introducing point mutations in the target protein's active site and observing the effect on ligand binding. researchgate.net If a predicted interaction, such as a hydrogen bond with a specific amino acid residue, is critical for binding, mutating that residue should significantly decrease the binding affinity in the simulation. This approach helps to confirm the accuracy of the docking-predicted binding mode. While the search results mention this technique as a general strategy for validating docking predictions, specific examples of its application to this compound were not found. However, the principle remains a standard and vital step in computational drug design to refine and validate molecular models before progressing to more resource-intensive experimental validation. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide detailed insights into the behavior of molecules and their complexes over time. These simulations are used to assess the conformational stability of a ligand in the binding pocket of a target protein and to analyze the dynamics of their interaction. rsc.org For benzamide derivatives, MD simulations can confirm the stability of binding modes predicted by docking. For example, MD simulations have been used to study mercapto-benzamide inhibitors of the HIV nucleocapsid protein 7 (NCp7), helping to elucidate their mechanism of action by observing molecular interactions over time. rsc.org Similarly, MD simulations can be applied to this compound to understand how it and its analogs maintain their protective effects on pancreatic β-cells by exploring the stability of the ligand-protein complex. nih.gov The simulations can reveal subtle conformational changes in both the ligand and the protein that are essential for biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For a series of this compound analogs, a QSAR model could be developed to predict their potency as pancreatic β-cell protective agents based on their structural features. nih.govnih.gov

In a study on N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs, structure-activity relationship (SAR) studies were conducted. nih.gov It was found that substitutions on the phenyl ring significantly influenced the protective activity. For example, a trifluoromethyl (-CF3) group at position 4 of the phenyl ring (compound 5g) was more favorable for activity than at position 3 (compound 5h). nih.gov This type of data is foundational for building a QSAR model, which would use molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to quantify these observed relationships. While a specific QSAR model for this compound was not identified in the search, the principles of QSAR are routinely applied to such compound series to guide the design of more potent analogs. nih.govnih.gov

| Compound | Substitution | Max. Activity (%) | EC50 (µM) |

| 5g | 4-CF3 | 88 | 13 ± 1 |

| 5h | 3-CF3 | 46 | 32 ± 7 |

In Silico Prediction and Optimization of Pharmacokinetic Parameters

In silico methods are crucial for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates early in the discovery process. nih.gov These predictions help to identify compounds with favorable pharmacokinetic profiles and to optimize them. rsc.org For this compound and its derivatives, various computational tools can predict properties like gastrointestinal absorption, bioavailability, volume of distribution, and clearance. researchgate.netnih.gov

Studies on various benzamide derivatives have successfully used in silico tools to predict their ADME profiles. rsc.orgresearchgate.net For example, in the development of 2-amino-N-phenethylbenzamides for Irritable Bowel Syndrome, in silico methods predicted their drug-likeness and ADMET properties, suggesting they could be effective oral medications with low toxicity. mdpi.com These predictions are often based on well-established guidelines like Lipinski's Rule of Five, which assesses properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. researchgate.net The PubChem database provides predicted values for this compound, such as an XlogP of -0.3, which suggests good water solubility. uni.lu

| Parameter | Predicted Value | Source |

| Molecular Formula | C9H10N2O2 | uni.lu |

| Molecular Weight | 178.19 g/mol | uni.lu |

| XlogP (predicted) | -0.3 | uni.lu |

| Hydrogen Bond Donors | 2 | uni.lu |

| Hydrogen Bond Acceptors | 2 | uni.lu |

Advanced Conformational Analysis Using Force Field-Based Methods

Force field-based methods are a cornerstone of computational chemistry for analyzing the conformational landscape of flexible molecules like this compound. These methods calculate the potential energy of a molecule as a function of its atomic coordinates, allowing for the identification of low-energy, stable conformations. nih.gov

In a study on benzamide-type ligands for cereblon (CRBN), a force field-based method was used to investigate the conformational flexibility around the amide bond. nih.gov This analysis revealed that intramolecular hydrogen bonds could predetermine the ligand's conformation, which was then confirmed by co-crystal structures. Understanding the preferred conformations is critical, as the three-dimensional shape of a molecule dictates how it fits into a protein's binding site. For this compound, such analysis would elucidate the spatial arrangement of its benzoyl and amino-oxoethyl groups, providing insights into the structural requirements for its biological activity. nih.gov

De Novo Design Approaches for Novel Chemical Entities

De novo design involves the computational creation of novel molecular structures with desired properties, often starting from a known scaffold or by assembling fragments in a target's binding site. The this compound structure serves as a valuable scaffold for such design approaches. nih.gov

In research aimed at finding agents to protect pancreatic β-cells, scientists started with a 1,2,3-triazole derivative but ultimately designed a new scaffold based on N-(2-(benzylamino)-2-oxoethyl)benzamide by substituting the triazole with a glycine-like amino acid. nih.govnih.gov This scaffold engineering led to the discovery of analogs with significantly improved potency and water solubility. nih.gov This process exemplifies de novo design, where an existing structure is modified to create a novel chemical entity with enhanced therapeutic potential. The success of this strategy highlights the utility of the benzamide core in designing new molecules for specific biological targets. nih.gov

Integration of Computational Methods for Lead Identification and Refinement

The identification of promising lead compounds and their subsequent refinement is a critical and resource-intensive phase in drug discovery. Computational methods are increasingly being integrated into this process to accelerate the discovery of novel therapeutics and to optimize their properties. While specific computational studies focusing exclusively on this compound are not extensively detailed in publicly available literature, the strategies for its lead identification and refinement can be effectively understood through the lens of computational research conducted on its analogs and the broader class of benzamide derivatives. These studies showcase the power of computational approaches in designing and optimizing potential drug candidates.

A key strategy in computational drug discovery is the use of virtual screening, which involves the computational assessment of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govresearchgate.net This approach is significantly more efficient and cost-effective than traditional high-throughput screening (HTS). nih.gov For a compound like this compound, virtual screening could be employed to explore vast chemical spaces and identify derivatives with potentially improved activity.

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful computational tool. QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For instance, a study on benzamide derivatives as glucokinase activators utilized 3D-QSAR to develop a pharmacophore hypothesis, which outlines the essential structural features required for biological activity. nih.gov Such models can then be used to predict the activity of novel, un-synthesized compounds, thereby guiding the design of more potent analogs.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. mdpi.com This method provides insights into the binding mode and affinity of a ligand, helping to rationalize its biological activity and to suggest modifications that could enhance binding. For example, in a study on N-(2-oxo-2-((4-oxo-2-substituted thiazolidin-3yl)amino)ethyl)benzamide derivatives as anticonvulsant agents, molecular docking was used to support the experimental findings. nih.gov

A notable example of the application of these principles is the discovery of N-(2-(benzylamino)-2-oxoethyl)benzamide analogs as agents that protect pancreatic β-cells. nih.govnih.gov In this research, a novel scaffold was designed by substituting the triazole pharmacophore of a known active compound with a glycine-like amino acid, leading to the identification of an analog with significantly improved potency and water solubility. nih.govnih.gov While the specific computational tools used were not detailed, such a scaffold hopping approach is often guided by computational modeling to ensure that the new scaffold maintains the key interactions with the biological target.

The following tables present hypothetical data based on the types of results generated in computational studies of analogous compounds, illustrating how such data would be presented for this compound derivatives.

Table 1: Illustrative Molecular Docking Scores of this compound Analogs Against a Hypothetical Target

| Compound ID | Modification | Docking Score (kcal/mol) | Key Interacting Residues |

| Lead-001 | This compound | -6.5 | TYR22, SER45, GLN101 |

| Analog-A | 4-Chloro substitution on benzamide ring | -7.2 | TYR22, SER45, GLN101, PHE102 |

| Analog-B | N-benzyl substitution on acetamide | -7.8 | TYR22, SER45, GLN101, TRP150 |

| Analog-C | 3-Methyl substitution on benzamide ring | -6.8 | TYR22, SER45, GLN101 |

This table is for illustrative purposes only and does not represent actual experimental data.

Table 2: Example QSAR Model for a Series of Benzamide Derivatives

| Descriptor | Coefficient | Contribution |

| LogP (Lipophilicity) | 0.25 | Positive |

| Molecular Weight | -0.10 | Negative |

| Hydrogen Bond Donors | 0.50 | Positive |

| Polar Surface Area | 0.35 | Positive |

This table illustrates a hypothetical QSAR model and does not represent a validated predictive model.

Through the integration of these computational methods, researchers can systematically explore the chemical space around a lead compound like this compound, leading to the identification of derivatives with enhanced potency, selectivity, and drug-like properties. This in silico approach significantly refines the lead optimization process, making it more efficient and targeted.

Advanced Analytical Methodologies in Research

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for determining the molecular structure of N-(2-amino-2-oxoethyl)benzamide. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide complementary information that, when combined, offers a comprehensive structural profile of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within the this compound molecule. Both ¹H NMR and ¹³C NMR are utilized to map out the carbon-hydrogen framework.

In ¹H NMR spectroscopy, the chemical shifts (δ) of protons provide information about their local electronic environment. For a related analog, N-(2-(benzylamino)-2-oxoethyl)benzamide, the proton signals were observed in specific regions of the spectrum, which is instrumental in confirming the compound's synthesis.

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. For benzamide (B126), a core component of the target molecule, distinct signals for each carbon atom have been identified, including those of the carbonyl group and the aromatic ring. bmrb.io

Table 1: Representative NMR Data for Benzamide Moiety

| Atom | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |

|---|---|---|

| C=O | 171.4 | - |

| Aromatic CH | 128.5 - 132.4 | 7.42 - 7.92 |

| Amide NH | - | 7.46 - 8.05 |

Data sourced from studies on benzamide. bmrb.iochemicalbook.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation pattern, which aids in structural confirmation. The technique involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

The molecular ion peak in the mass spectrum corresponds to the mass of the intact molecule. For this compound, the predicted monoisotopic mass is 178.07423 Da. uni.lu High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, often to within a few parts per million, which helps in confirming the elemental composition.

The fragmentation pattern provides valuable structural information. Common fragmentation pathways for benzamides involve cleavage of the amide bond and fragmentation of the aromatic ring. For instance, in the mass spectrum of benzamide, prominent fragments are observed at m/z 105, corresponding to the benzoyl cation [C₆H₅CO]⁺, and at m/z 77, corresponding to the phenyl cation [C₆H₅]⁺. chemicalbook.com The fragmentation of this compound would be expected to show characteristic losses related to the amino-2-oxoethyl side chain.

Table 2: Predicted m/z Values for this compound Adducts

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 179.08151 |

| [M+Na]⁺ | 201.06345 |

| [M-H]⁻ | 177.06695 |

| [M+NH₄]⁺ | 196.10805 |

| [M+K]⁺ | 217.03739 |

Data predicted using computational tools. uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds.

The IR spectrum of this compound is expected to show characteristic absorption bands for the amide and aromatic functionalities. Key expected vibrational frequencies include:

N-H stretching: Around 3400-3200 cm⁻¹ for the primary amine (-NH₂) and secondary amide (N-H) groups.

C=O stretching (Amide I): A strong absorption band around 1680-1630 cm⁻¹ for the carbonyl groups.

N-H bending (Amide II): Around 1640-1550 cm⁻¹.

C-N stretching: Around 1400-1200 cm⁻¹.

Aromatic C-H stretching: Above 3000 cm⁻¹.

Aromatic C=C stretching: In the region of 1600-1450 cm⁻¹.

Data from related benzamide compounds show characteristic peaks for the amide and aromatic groups, which serve as a reference for analyzing the spectrum of this compound. chemicalbook.comnist.govnist.gov

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most commonly used methods.

High-Performance Liquid Chromatography (HPLC) for Compound Analysis and Purity Evaluation

High-Performance Liquid Chromatography (HPLC) is a highly efficient technique for the analysis and purification of this compound. It is widely used to determine the purity of synthesized compounds, with purities of ≥95% being a common standard for tested compounds in research. nih.gov

In a typical HPLC setup for a benzamide derivative, a reverse-phase column, such as a C18 column, is used. sielc.comnih.gov The mobile phase often consists of a mixture of acetonitrile (B52724) and water, sometimes with additives like formic acid to improve peak shape and resolution. sielc.comnih.gov Detection is commonly performed using a UV detector at a wavelength where the compound exhibits strong absorbance, such as 254 nm. nih.gov

The retention time, the time it takes for the compound to elute from the column, is a characteristic property under specific chromatographic conditions and is used for identification. The area of the peak in the chromatogram is proportional to the concentration of the compound, allowing for quantitative analysis and purity determination. For some benzamide analogs, HPLC methods have been developed with limits of detection and quantification in the nanogram range. nih.gov

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for monitoring the progress of chemical reactions and for preliminary screening of compound purity. iitg.ac.inamrita.edu In the synthesis of this compound analogs, TLC is used to track the consumption of starting materials and the formation of the product. nih.gov

A small spot of the reaction mixture is applied to a TLC plate coated with an adsorbent like silica (B1680970) gel. iitg.ac.in The plate is then developed in a suitable solvent system (mobile phase). The different components of the mixture travel up the plate at different rates depending on their polarity and interaction with the stationary phase, resulting in their separation. amrita.edu The separated spots can be visualized under UV light or by using staining reagents like ninhydrin (B49086) for compounds with amino groups. iitg.ac.in The retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value that can be used for identification. iitg.ac.in

Potentiometric Studies for Investigating Complexation Thermodynamics

Potentiometric titration is a fundamental and highly effective technique for determining the stability constants of metal-ligand complexes in solution. This method allows for the precise measurement of protonation constants of the ligand and the subsequent stability of the complexes formed with various metal ions. While direct potentiometric studies on this compound are not extensively documented in publicly available literature, the principles of this methodology can be understood through research on closely related compounds.

A study on a derivative, N-(2,2-[1-(3-Aminophenyl)ethylidene]hydrazino-2-oxoethyl)benzamide, provides a clear example of this application. acs.org In this research, potentiometric titrations were conducted at different temperatures to determine the thermodynamic parameters of complexation with Ni(II), Cu(II), and Cd(II) ions. acs.org The Irving and Rossotti pH metric titration technique was employed to calculate the protonation constant of the ligand and the stability constants of the 1:1 metal-ligand complexes formed. acs.org

The thermodynamic parameters, including the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), are crucial for understanding the spontaneity and nature of the complexation reactions. For the studied derivative, the negative values of ΔG and ΔH indicated that the complexation reactions were spontaneous and exothermic. acs.org Such studies are often performed in different solvent systems, such as aqueous dioxane or in the presence of micelles, to understand the effect of the medium on the stability of the complexes. acs.org

The general trend in the stability of the complexes often follows the Irving-Williams series, which for the aforementioned derivative was Cu(II) > Ni(II) > Cd(II). acs.org This order is a common observation for high-spin octahedral complexes of first-row transition metals.

To illustrate the type of data obtained from such studies, the following interactive table presents hypothetical thermodynamic data for the complexation of this compound with various metal ions, based on typical findings for similar benzamide derivatives.

| Metal Ion | Log K1 | ΔG (kJ/mol) | ΔH (kJ/mol) | ΔS (J/mol·K) |

| Cu(II) | 6.8 | -38.8 | -25.2 | 45.6 |

| Ni(II) | 5.9 | -33.7 | -20.1 | 45.6 |

| Zn(II) | 5.5 | -31.4 | -18.5 | 43.3 |

| Co(II) | 5.2 | -29.7 | -17.0 | 42.6 |

| Cd(II) | 4.8 | -27.4 | -15.3 | 40.6 |

Data Cross-Validation for Comprehensive Structural and Mechanistic Insights

The synthesis and characterization of N-substituted benzamide derivatives are typically confirmed using a combination of spectroscopic techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). researchgate.netmdpi.com These experimental techniques provide direct evidence of the compound's chemical structure.

Computational methods, such as molecular docking and Density Functional Theory (DFT) calculations, are then often employed to predict the compound's three-dimensional structure, electronic properties, and potential interactions with biological targets. nih.govresearchgate.netnih.gov The accuracy and predictive power of these computational models are then validated by comparing the computational results with the experimental data.

For instance, in the study of novel benzamide derivatives, the experimentally determined crystal geometry from X-ray crystallography can be compared with the optimized geometry obtained from DFT calculations. researchgate.net A high degree of agreement between the experimental and calculated bond lengths and angles validates the computational model. researchgate.net Similarly, molecular docking studies can predict the binding mode and affinity of a ligand to a protein target. These predictions can then be cross-validated with experimental data from in vitro activity assays. researchgate.netnih.gov A strong correlation between the predicted binding energies and the experimentally determined inhibitory concentrations (IC₅₀) or other activity measures lends confidence to the proposed mechanism of action. researchgate.net

This integrated approach of cross-validating experimental and computational data is crucial for gaining comprehensive structural and mechanistic insights. It allows researchers to build robust models that can explain the observed chemical and biological properties of compounds like this compound and guide the design of new molecules with desired characteristics.

The following table outlines the types of data that are typically cross-validated in the study of benzamide derivatives.

| Experimental Data | Computational Data | Insight Gained |

| X-ray Crystallography | DFT Geometry Optimization | Validation of the 3D molecular structure and conformation. |

| NMR Spectroscopy | NMR Chemical Shift Prediction | Assignment of spectral peaks and confirmation of the chemical environment of atoms. |

| IR Spectroscopy | Vibrational Frequency Calculation | Assignment of vibrational modes and confirmation of functional groups. |

| In vitro Activity (e.g., IC₅₀) | Molecular Docking Binding Energy | Understanding of structure-activity relationships and validation of the proposed binding mode. |

Potential Applications As Chemical Building Blocks and Probes

Utility as a Versatile Intermediate in Organic Synthesis

The structure of N-(2-amino-2-oxoethyl)benzamide, incorporating both amide and benzoyl functionalities, makes it a highly useful intermediate in the synthesis of more complex organic molecules. Its synthesis is typically achieved through the reaction of benzoyl chloride with glycine (B1666218), followed by amidation.

Once formed, the compound serves as a foundational building block. It can participate in a range of chemical transformations, including oxidation, reduction, and substitution reactions. For instance, the aromatic ring can be subjected to electrophilic substitution, while the amide groups can be modified or used as directing groups in subsequent synthetic steps. This versatility allows for the construction of a library of derivatives from a common starting point.

A key synthetic application is its use in the preparation of substituted benzoylglycine analogs. Through hydrolysis of the primary amide, the corresponding carboxylic acid (hippuric acid) can be obtained, which is a crucial intermediate for further coupling reactions, such as with various amines to produce more elaborate amide structures. nih.gov

Table 1: Key Reactions Involving this compound as an Intermediate

| Reaction Type | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| Hydrolysis | Aqueous acid or base (e.g., LiOH) | Benzoylglycine (Hippuric acid) | nih.gov |

| Amide Coupling | Benzoylglycine with amines, EDC/HOBt | Substituted N-acylglycinamides | nih.gov |

| Oxidation | e.g., Potassium permanganate | Nitro derivatives | |

| Reduction | e.g., Lithium aluminum hydride | Alcohol derivatives |

Development of Functionalized Derivatives for Diverse Applications

The this compound scaffold has been extensively modified to develop functionalized derivatives with specific therapeutic or research applications. By introducing various substituents onto the benzoyl ring or by modifying the terminal amide, researchers have created compounds with tailored properties.

For example, a series of N-(2-(benzylamino)-2-oxoethyl)benzamide analogs were synthesized to explore their potential as protective agents for pancreatic β-cells against endoplasmic reticulum (ER) stress, a factor in the development of diabetes. nih.gov In this work, the core structure was modified by substituting the benzoyl ring and the benzylamine (B48309) moiety to investigate structure-activity relationships (SAR). This led to the identification of derivatives with significantly improved potency and water solubility compared to initial lead compounds. nih.gov

In another area, substituted this compound derivatives have been developed as inhibitors of autotaxin (ATX), an enzyme involved in the production of lysophosphatidic acid (LPA). google.com LPA is implicated in numerous pathological processes, including cancer progression, fibrosis, and neuropathic pain. The patent literature describes a wide range of derivatives where the benzoyl ring is substituted with groups designed to enhance inhibitory activity against ATX, highlighting the scaffold's utility in medicinal chemistry for creating targeted inhibitors. google.com

Application in Targeted Protein Degradation (TPD) Research (e.g., PROTAC Linkers and Ligands)

Targeted protein degradation (TPD) is an emerging therapeutic strategy that utilizes small molecules to eliminate specific disease-causing proteins. nih.govnjbio.com A prominent approach within TPD is the use of Proteolysis-Targeting Chimeras (PROTACs), which are heterobifunctional molecules composed of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker. explorationpub.comnih.gov

The benzamide (B126) scaffold is relevant to TPD, particularly in the design of ligands that recruit the E3 ligase cereblon (CRBN). nih.gov While immunomodulatory imide drugs (IMiDs) like thalidomide (B1683933) are common CRBN recruiters, there is significant research into developing novel, non-phthalimide binders to improve properties such as chemical stability and to modulate the degradation profile of off-target proteins. nih.gov Benzamide derivatives have been explored as new scaffolds for CRBN binders. These new binders can be incorporated into PROTACs to trigger the degradation of specific proteins of interest. nih.gov

Although this compound itself is not a complete PROTAC, its structural components make it a relevant building block for constructing PROTAC linkers or parts of the E3 ligase ligand. The amide functionalities can serve as attachment points for linkers, which are typically composed of polyethylene (B3416737) glycol (PEG) or alkyl chains, connecting the benzamide-based E3 ligase ligand to the warhead that binds the target protein. explorationpub.combroadpharm.com

Development of Research Probes for Biological Pathway Elucidation

Research probes are essential tools for studying and understanding complex biological pathways. The this compound framework serves as a valuable starting point for the design of such probes due to its adaptability.

The development of potent and selective inhibitors for enzymes like autotaxin (ATX) from the this compound scaffold provides a clear example. google.com These inhibitors can be used as chemical probes to investigate the roles of the LPA signaling pathway in both normal physiology and in diseases like cancer and fibrosis. By blocking ATX activity, researchers can study the downstream consequences of reduced LPA levels in cellular and animal models. google.com

Similarly, the derivatives created to protect pancreatic β-cells from ER stress can be used as probes to dissect the specific mechanisms of the unfolded protein response (UPR). nih.gov By observing how these molecules protect cells, scientists can gain insights into the signaling cascades that lead to β-cell death in diabetes. nih.gov

Design and Synthesis of Peptide Mimics

Peptidomimetics are molecules that mimic the structure and function of natural peptides but often have improved properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. The this compound structure is fundamentally derived from glycine, an amino acid, making it an excellent scaffold for creating peptide mimics.

In a notable study, researchers replaced a 1,2,3-triazole group in a parent compound with a glycine-like moiety to create N-(2-(benzylamino)-2-oxoethyl)benzamide analogs. nih.gov These molecules were explicitly referred to as peptide mimics and were designed to retain or improve upon the biological activity of the original peptide-like structure. The synthesis involved coupling a substituted benzoic acid with a glycine ester, followed by hydrolysis and subsequent coupling with a benzylamine, demonstrating a straightforward route to these peptidomimetic structures. nih.gov This approach allows for the creation of molecules that can mimic specific peptide conformations, such as turns, which are crucial for biological recognition processes. nih.govsciforum.net

Supramolecular Assembly Applications and Self-Assembling Systems (General for Amides)

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. pnas.org The amide functional group is a cornerstone of supramolecular assembly due to its ability to form strong and directional hydrogen bonds. hep.com.cnacs.org

This compound contains two amide groups, providing multiple sites for hydrogen bonding. These interactions, along with potential π-π stacking from the benzoyl ring, can drive the self-assembly of the molecules into well-ordered, higher-order structures. hep.com.cnrsc.org This process can lead to the formation of various soft materials, such as gels or liquid crystals. The resulting supramolecular assemblies often exhibit lamellar or other organized structures. hep.com.cn The ability of amide-containing molecules to self-assemble is a fundamental principle that can be harnessed to create novel materials with applications in nanotechnology and materials science. nih.gov

Emerging Research Directions and Future Perspectives

Novel Synthetic Methodologies and Process Intensification

The synthesis of N-(2-amino-2-oxoethyl)benzamide and its analogs has traditionally followed conventional multi-step procedures. A common route involves the coupling of commercially available substituted benzoic acids with ethyl glycinates, followed by hydrolysis to form a benzoylglycine intermediate. This intermediate is then reacted with a desired amine to yield the final product. mdpi.com

Multicomponent Reactions (MCRs): The Ugi and Passerini reactions, which are types of isocyanide-based multicomponent reactions, present a powerful alternative for the synthesis of N-acyl-alpha-amino carboxamides, a core structure within this compound class. tandfonline.comimpactfactor.org The Ugi four-component reaction (U-4CR), for instance, can bring together an amine, a carbonyl compound, a carboxylic acid, and an isocyanide in a single step to generate highly diverse bis-amide products. nih.gov This approach offers significant advantages in terms of efficiency and atom economy, allowing for the rapid generation of compound libraries for screening purposes.

Microwave-Assisted Synthesis: Microwave irradiation has been successfully employed to accelerate the synthesis of benzamide (B126) derivatives. nih.govhit2lead.com This technique can significantly reduce reaction times compared to conventional heating methods and often leads to higher product yields. For example, a series of N-(2-oxo-2((4-oxo-2-substituted thiazolidin-3yl)amino)ethyl) benzamide derivatives were synthesized efficiently using microwave irradiation. nih.gov

Flow Chemistry and Process Intensification: Continuous flow chemistry is gaining traction as a method for process intensification in the synthesis of amides and other active pharmaceutical ingredients. nih.govresearchgate.netsigmaaldrich.com Flow reactors offer superior heat and mass transfer, enabling better control over reaction conditions and leading to improved safety and reproducibility. researchgate.net This technology holds the potential to transition the synthesis of this compound derivatives from batch to continuous manufacturing, which is a key aspect of modernizing pharmaceutical production. nih.gov

Deepening Mechanistic Understanding through Advanced SAR

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of a lead compound. For this compound analogs, initial SAR studies have provided valuable insights. For example, in the context of pancreatic β-cell protection, it was found that substitutions on the benzamide and benzylamine (B48309) rings significantly impact activity. Specifically, a trifluoromethyl group at the 4-position of the benzamide ring and a hydroxyl group at the 4-position combined with a methoxy (B1213986) group at the 3-position yielded highly active compounds. mdpi.com Conversely, bulky substitutions at the glycine-like linker were found to be detrimental to activity. nih.gov

To further refine the understanding of how these molecules interact with their biological targets, more advanced SAR techniques are being employed.

3D-QSAR and Pharmacophore Modeling: Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful computational tools. nih.govyoutube.com These methods can build predictive models that correlate the 3D properties of molecules with their biological activity. tandfonline.comnih.gov For instance, pharmacophore modeling has been used to develop a five-featured model for benzamide analogs targeting the FtsZ protein, which includes hydrogen bond acceptors and donors, a hydrophobic feature, and two aromatic rings. tandfonline.comnih.gov Such models are instrumental in designing new analogs with enhanced potency and selectivity. frontiersin.org

Synergistic Integration of Computational and Experimental Approaches

The modern drug discovery process increasingly relies on the synergy between computational (in silico) and experimental (in vitro/in vivo) methods. This integrated approach accelerates the identification and optimization of lead compounds.

In Silico Design and Docking: Computational tools are now routinely used to design novel derivatives of this compound. For example, new diazole-benzamide derivatives have been designed as potential glucokinase activators. impactfactor.org The process often begins with energy minimization of the ligand and protein structures, followed by molecular docking simulations to predict the binding affinity and orientation of the designed compounds within the target's active site. impactfactor.orgnih.gov These in silico predictions help prioritize which compounds to synthesize and test experimentally. researchgate.net

Experimental Validation: The computationally designed compounds are then synthesized and their biological activity is evaluated through in vitro and in vivo assays. mdpi.com For instance, a series of benzamide substituted Mannich bases were synthesized and their antibacterial activity was confirmed through in vitro testing, with the results showing good correlation with the initial computational predictions. nih.gov This iterative cycle of design, synthesis, and testing is a powerful strategy for developing new therapeutic agents.

Exploration of Unconventional Biological Targets

While initial research on this compound analogs focused on specific areas, the versatility of this scaffold has led to the exploration of a wide range of biological targets.

Pancreatic β-Cell Protection: A significant area of research has been the development of this compound derivatives as agents that protect pancreatic β-cells from endoplasmic reticulum (ER) stress. mdpi.comnih.govnih.gov This is a promising therapeutic strategy for diabetes, as ER stress is a major contributor to β-cell dysfunction and death in the disease. nih.gov

Neurodegenerative Diseases: The benzamide scaffold is being investigated for its potential in treating neurodegenerative disorders. Some derivatives have been designed as inhibitors of acetylcholinesterase (AChE) and β-secretase (BACE1), two key enzymes implicated in the pathology of Alzheimer's disease. mdpi.com Another avenue of exploration is their potential as A2a receptor antagonists for conditions like Parkinson's disease. google.comwipo.int Furthermore, some analogs have shown potential in modulating neuronal nicotinic receptors. nih.gov

Enzyme Inhibition: Beyond neurodegenerative diseases, this compound derivatives are being explored as inhibitors of various other enzymes. These include:

Histone Deacetylases (HDACs): Certain derivatives have shown inhibitory activity against HDACs, which are important targets in cancer therapy. researchgate.net

Carbonic Anhydrases: Some sulfonamide derivatives of this scaffold have been investigated as inhibitors of carbonic anhydrase isoforms, which are involved in various physiological and pathological processes. researchgate.net

FtsZ: As mentioned earlier, benzamide analogs are being studied as inhibitors of the bacterial cell division protein FtsZ, a promising target for new antimicrobial agents. tandfonline.comnih.gov

Glucokinase: Derivatives are being designed to act as allosteric activators of glucokinase, a key regulator of glucose homeostasis, for the treatment of type 2 diabetes. impactfactor.orgresearchgate.net

Other Potential Applications: The N-acyl amino acid structure, which is related to the core of this compound, is part of a complex lipid signaling system with a wide range of biological roles, suggesting that this scaffold may have even broader therapeutic potential. nih.govresearchgate.net

Strategies for Multi-Targeted Ligand Design

The complexity of many diseases, such as Alzheimer's, has spurred interest in developing multi-targeted drugs that can act on several molecular targets simultaneously. mdpi.com The this compound scaffold is well-suited for this approach due to its synthetic tractability, which allows for the incorporation of different pharmacophoric features.

A notable example is the design of benzamide derivatives as dual inhibitors of AChE and BACE1 for the treatment of Alzheimer's disease. mdpi.com By combining structural elements known to interact with each enzyme, researchers have successfully created compounds with inhibitory activity against both targets. For instance, N,N′-(1,4-phenylene)bis(3-methoxybenzamide) was found to be a potent inhibitor of both AChE and BACE1. mdpi.com This strategy of rational design, often guided by molecular docking studies, is a promising avenue for developing more effective therapies for complex multifactorial diseases.

Q & A

Q. Basic

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., DMSO-d₆ at 400 MHz) confirm substituent positions and purity. Key signals include δ ~7.7 ppm (amide NH) and δ ~167 ppm (carbonyl carbons) .

- X-ray Crystallography : Use SHELX software (SHELXL for refinement) to resolve crystal structures. For example, SHELXL refines high-resolution data by minimizing R-factors and validating thermal displacement parameters .

- High-Performance Liquid Chromatography (HPLC) : Ensure >98% purity via reverse-phase methods under basic or acidic conditions .

How can researchers establish structure-activity relationships (SAR) for this compound derivatives in biological systems?

Q. Advanced

- Substituent Variation : Modify the benzamide (e.g., electron-withdrawing groups) and benzylamine (e.g., trifluoromethyl or halogens) moieties to assess activity changes (Table 1 in ).

- Biological Assays : Test analogs in target-specific assays. For instance:

- Statistical Modeling : Use multivariate regression to correlate substituent properties (e.g., LogP, PSA) with bioactivity .

What strategies resolve discrepancies between computational predictions and experimental data for this compound’s interactions?

Q. Advanced

- Mutagenesis Studies : Validate docking predictions (e.g., hydrogen bonding with active-site residues) by introducing point mutations in target proteins .

- Molecular Dynamics (MD) Simulations : Compare simulated binding modes with crystallographic data (e.g., ligand-protein interactions resolved via SHELXL-refined structures) .

- Data Cross-Validation : Reconcile NMR-derived solution conformations with X-ray solid-state structures to identify dynamic vs. static interactions .

How to optimize crystallographic refinement of this compound using SHELX software?

Q. Advanced

- High-Resolution Data : Use SHELXL to refine structures against data with resolution ≤1.0 Å. Adjust weighting schemes to balance R₁ and wR₂ factors .

- Twinning Detection : Employ SHELXD for twinned data (common in monoclinic systems). Use the BASF parameter to model twin fractions .

- Validation Tools : Check for overfitting with the RIGU and ISOR commands. Validate hydrogen bonding via the Mogul Geometry Library .

What methodological considerations improve the yield of this compound analogs during coupling reactions?

Q. Advanced

- Coupling Agent Selection : HATU outperforms EDC/HOBt in DCM (yields >90% vs. ~70%) due to superior activation of carboxylates .

- Temperature Control : Maintain reactions at 0°C to minimize epimerization of glycine intermediates .

- Solvent Optimization : Use anhydrous DMF for polar substrates or DCM for sterically hindered benzylamines to enhance solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.